molecular formula C17H13N3O2S2 B2816035 2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 312732-66-4

2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2816035
CAS RN: 312732-66-4
M. Wt: 355.43
InChI Key: XEHPRZRYQQLMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several heterocyclic rings, including a thiazole and a benzothiazole . These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecule contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in a variety of chemical reactions. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Scientific Research Applications

Plant Resistance Inducer

The compound, also known as 2-methoxy-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide, has been found to show plant resistance-inducing activity . It has been used in the protection of zucchini against viral and fungal pathogens . This suggests its potential use in agriculture to enhance plant resistance against diseases.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, a class of compounds to which the compound belongs, have demonstrated high antitumor activity . This suggests potential applications in the development of new anticancer drugs.

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also shown significant antibacterial activity . This indicates the potential use of the compound in the development of new antibacterial agents.

Anti-inflammatory Activity

Research has shown that indole derivatives, which are structurally similar to the compound, have anti-inflammatory properties . This suggests the compound could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Some benzamide compounds, which are structurally similar to the compound, have shown effective antioxidant activity . This suggests potential applications in the prevention of oxidative stress-related diseases.

Potential Use in Dye-Sensitized Solar Cells

A research proposal has suggested the potential use of the compound in fast proton-induced fission, a process relevant to the functioning of dye-sensitized solar cells .

Future Directions

Benzothiazole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-18-11-7-8-12-15(14(11)23-9)24-17(19-12)20-16(21)10-5-3-4-6-13(10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHPRZRYQQLMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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